molecular formula C64H86O43 B561665 D-Cellopentose Heptadecaacetate CAS No. 83058-38-2

D-Cellopentose Heptadecaacetate

Cat. No.: B561665
CAS No.: 83058-38-2
M. Wt: 1543.349
InChI Key: UTUMCHTVRXZKAE-VTHYYUHUSA-N
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Description

D-Cellopentose Heptadecaacetate: is a complex organic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of D-cellopentose, a five-carbon sugar, and is characterized by the presence of seventeen acetyl groups. This compound is primarily used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Cellopentose Heptadecaacetate is synthesized from the sugar cellobiose. The synthesis involves the acetylation of cellobiose using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions. The process would likely involve the use of industrial reactors capable of maintaining precise temperature control and efficient mixing to ensure uniform acetylation of the cellobiose substrate.

Chemical Reactions Analysis

Types of Reactions: D-Cellopentose Heptadecaacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with fewer acetyl groups.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

D-Cellopentose Heptadecaacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in carbohydrate chemistry to study glycan formation and degradation.

    Biology: Plays a role in studying protein-glycan recognition and the role of glycans in biological systems.

    Medicine: Potential therapeutic applications due to its ability to inhibit glycosylation reactions.

    Industry: Used in the synthesis of custom carbohydrates and as a sugar substitute.

Mechanism of Action

The mechanism by which D-Cellopentose Heptadecaacetate exerts its effects involves its interaction with enzymes involved in glycosylation. It inhibits glycosylation reactions by acting as a competitive inhibitor, binding to the active site of glycosyltransferases and preventing the transfer of sugar moieties to target molecules . This inhibition can affect various biological pathways, including those involved in cell signaling and immune responses.

Comparison with Similar Compounds

    D-Cellobiose Octaacetate: Another acetylated derivative of cellobiose with eight acetyl groups.

    D-Cellotriose Heptaacetate: A derivative of cellotriose with seven acetyl groups.

    D-Cellotetraose Hexaacetate: A derivative of cellotetraose with six acetyl groups.

Uniqueness: D-Cellopentose Heptadecaacetate is unique due to its high degree of acetylation, which imparts distinct chemical properties and biological activities. Its extensive acetylation makes it a valuable tool in glycobiology research, allowing for detailed studies of glycan interactions and functions .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86O43/c1-23(65)82-18-40-45(87-28(6)70)50(88-29(7)71)56(94-35(13)77)61(100-40)105-47-42(20-84-25(3)67)102-63(58(96-37(15)79)52(47)90-31(9)73)107-49-44(22-86-27(5)69)103-64(59(97-38(16)80)54(49)92-33(11)75)106-48-43(21-85-26(4)68)101-62(57(95-36(14)78)53(48)91-32(10)74)104-46-41(19-83-24(2)66)99-60(98-39(17)81)55(93-34(12)76)51(46)89-30(8)72/h40-64H,18-22H2,1-17H3/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,60?,61+,62+,63+,64+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMCHTVRXZKAE-VTHYYUHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801098173
Record name D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1543.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83058-38-2
Record name D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83058-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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